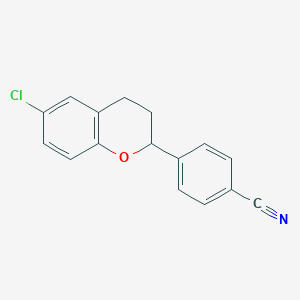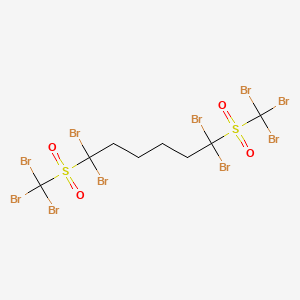![molecular formula C10H20O2Si B14285476 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal CAS No. 127382-61-0](/img/structure/B14285476.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the but-2-enal moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst such as tetrabutylammonium fluoride.
Major Products
Oxidation: 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid.
Reduction: 4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-ol.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides steric protection and can be selectively removed under mild conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal can be compared with other silyl-protected aldehydes and related compounds:
4-{[tert-Butyl(dimethyl)silyl]oxy}butanal: Similar structure but lacks the double bond, making it less reactive in certain reactions.
(tert-Butyldimethylsilyloxy)acetaldehyde: A smaller molecule with similar protecting group properties but different reactivity due to the shorter carbon chain.
Methyl 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-butynoate: Contains an ester group and a triple bond, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a silyl ether protecting group with an aldehyde functionality, providing a versatile intermediate for various synthetic applications.
Propiedades
Número CAS |
127382-61-0 |
|---|---|
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxybut-2-enal |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-8H,9H2,1-5H3 |
Clave InChI |
BADHMODJCDIXIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
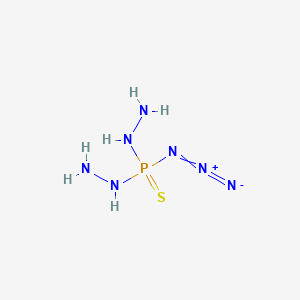
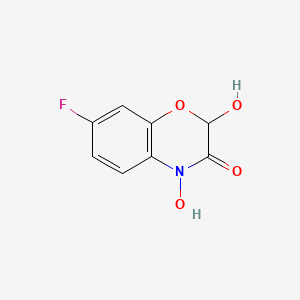
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
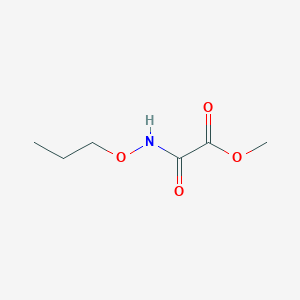
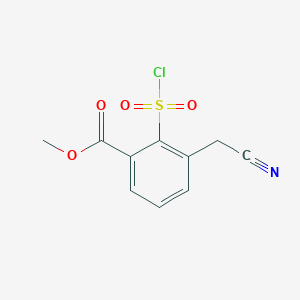
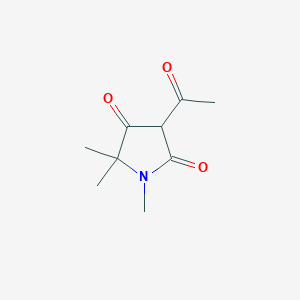
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)

